

Quantification of Camsirubicin in Plasma Samples Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Camsirubicin

CAS No.: 236095-26-4

Cat. No.: B606462

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Application Note and Protocol

Introduction

Camsirubicin (MNPR-201; GPX-150), chemically known as 5-imino-13-deoxydoxorubicin, is a novel proprietary analog of doxorubicin.[1] It is designed to retain the anticancer activity of doxorubicin while minimizing its cardiotoxic effects.[1][2] As **Camsirubicin** progresses through clinical trials for indications such as advanced soft tissue sarcoma, robust and reliable analytical methods for its quantification in biological matrices are essential for pharmacokinetic and toxicokinetic studies.[1][3] This document provides a detailed protocol for the quantification of **Camsirubicin** in plasma samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, adapted from established methods for the structurally similar compound, doxorubicin.

Camsirubicin is a synthetic non-cardiotoxic analogue of the anthracycline antibiotic doxorubicin with potential antineoplastic activity.[4] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis in tumor

cells.[4] The molecular formula of **Camsirubicin** is C₂₇H₃₂N₂O₉ and its molecular weight is 528.5 g/mol .[4]

Principle

This method utilizes reversed-phase HPLC to separate **Camsirubicin** from endogenous plasma components. The protocol involves a simple protein precipitation step for sample preparation, followed by chromatographic separation and highly sensitive fluorescence detection. Anthracyclines like **Camsirubicin** are naturally fluorescent, making fluorescence detection an ideal choice for achieving low limits of quantification.

Experimental Protocols

Materials and Reagents

- **Camsirubicin** reference standard
- Internal Standard (IS), e.g., Daunorubicin
- HPLC-grade acetonitrile
- HPLC-grade methanol
- HPLC-grade water
- Orthophosphoric acid or Heptanesulfonic acid
- Human plasma (drug-free)
- Microcentrifuge tubes
- HPLC vials

Instrumentation

- HPLC system with a gradient or isocratic pump
- Autosampler

- Column oven
- Fluorescence detector

Preparation of Solutions

Stock Solutions: Prepare a stock solution of **Camsirubicin** (e.g., 1 mg/mL) in a suitable solvent such as methanol or water. A stock solution of the internal standard (e.g., Daunorubicin) should also be prepared in a similar manner. These stock solutions should be stored at -20°C.

Working Standard Solutions: Prepare working standard solutions by diluting the stock solution with the mobile phase or an appropriate solvent to create a series of concentrations for the calibration curve.

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking drug-free human plasma with known concentrations of **Camsirubicin**. A typical calibration range might be 5 to 1000 ng/mL. Quality control samples should be prepared at low, medium, and high concentrations within the calibration range.

Sample Preparation (Protein Precipitation)

- Thaw frozen plasma samples at room temperature.
- In a microcentrifuge tube, add 100 µL of the plasma sample.
- Add a fixed volume of the internal standard solution.
- To precipitate plasma proteins, add 300 µL of cold acetonitrile or methanol.
- Vortex the mixture for approximately 30 seconds.
- Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully collect the supernatant and transfer it to a clean HPLC vial for analysis.

HPLC Conditions

The following HPLC conditions are a starting point and may require optimization:

Parameter	Recommended Condition
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	A mixture of acetonitrile and water (e.g., 32:68, v/v) with pH adjusted to ~2.6 with orthophosphoric acid.[5]
Flow Rate	1.0 mL/min
Column Temperature	35°C[5]
Injection Volume	50 μ L
Fluorescence Detector	Excitation: ~470 nm, Emission: ~555 nm (adapted from doxorubicin methods)[5]
Run Time	Approximately 10-15 minutes

Data Presentation

Method Validation Parameters

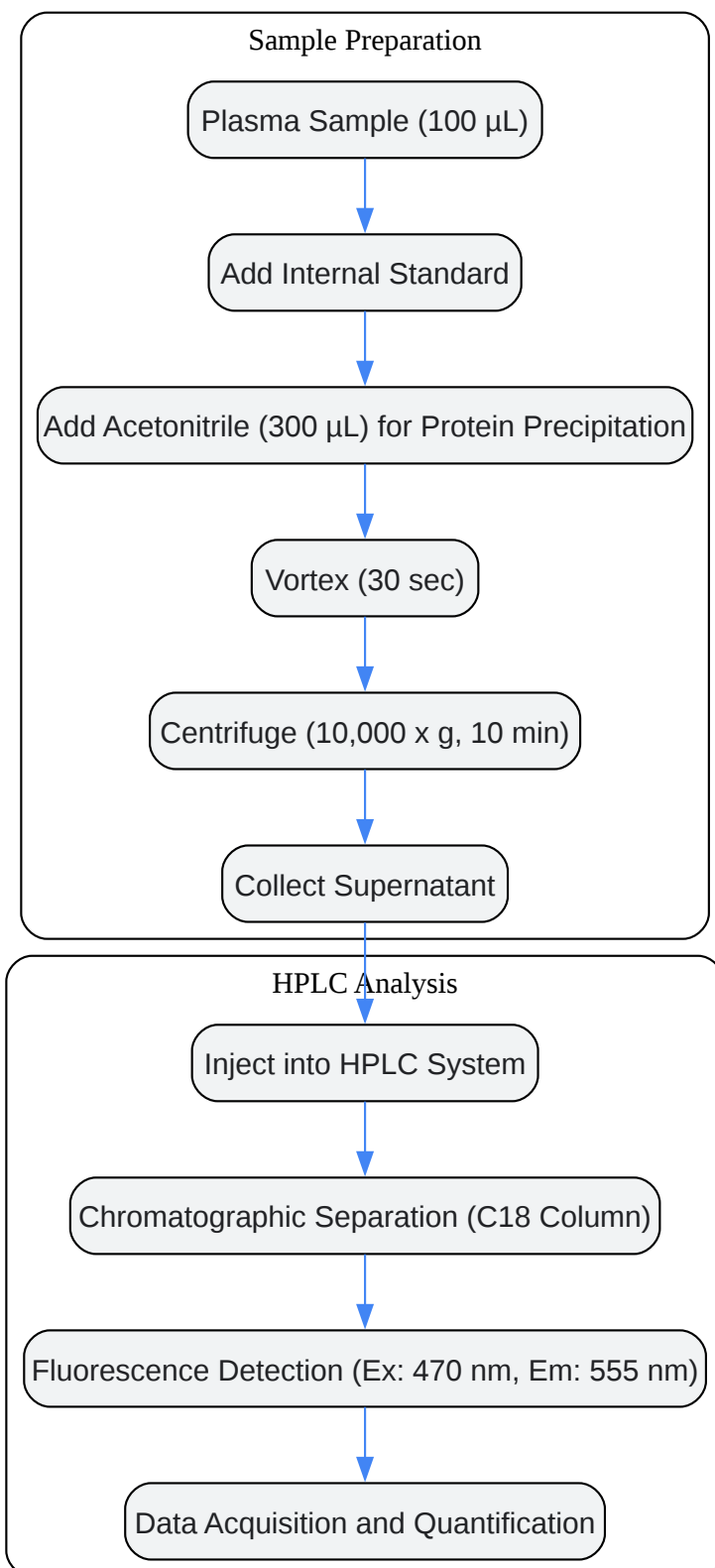
The analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Validation Parameter	Typical Acceptance Criteria	Example Data (Hypothetical)
**Linearity (R^2) **	> 0.99	0.998
Lower Limit of Quantification (LLOQ)	Signal-to-noise ratio \geq 10	5 ng/mL
Accuracy (% Bias)	Within \pm 15% (\pm 20% for LLOQ)	-5.2% to 8.5%
Precision (% RSD)	\leq 15% (\leq 20% for LLOQ)	3.1% to 9.8%
Recovery	Consistent and reproducible	> 85%
Stability (Freeze-thaw, short-term, long-term)	Within \pm 15% of nominal concentration	Stable for 3 freeze-thaw cycles and for 1 month at -80°C

Sample Chromatogram Analysis

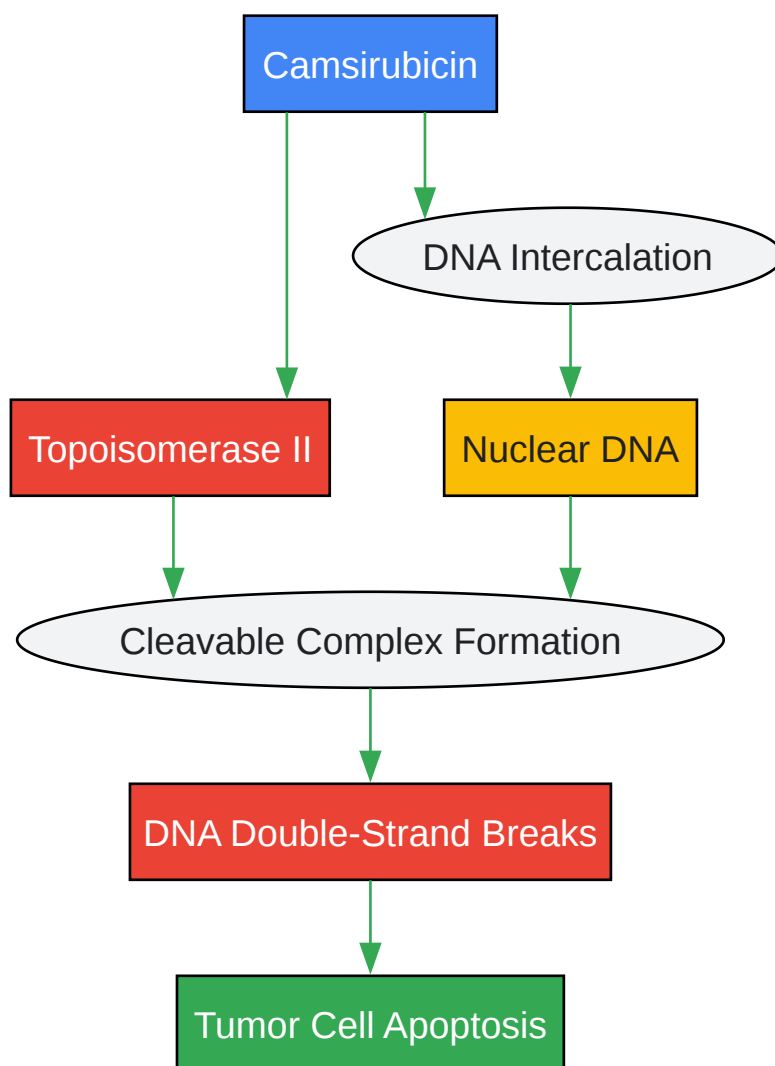
A representative chromatogram would show distinct peaks for the internal standard and **Camsirubicin**, well-resolved from any endogenous plasma components. The retention time for **Camsirubicin** would be determined by injecting a known standard.

Visualizations



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Caption: Experimental workflow for **Camsirubicin** quantification in plasma.



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Caption: Simplified mechanism of action of **Camsirubicin**.

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